molecular formula C25H23FN4O B1192332 Bractoppin

Bractoppin

Cat. No. B1192332
M. Wt: 414.48
InChI Key: UHDGSNOZRAAGIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bractoppin is a potent and selective inhibitor of phosphopeptide recognition by the BRCA1 tBRCT domain. Bractoppin interrupts BRCA1 tBRCT-dependent cellular signals evoked by DNA damage.

Scientific Research Applications

Targeting Phosphopeptide Recognition

Bractoppin is a small-molecule inhibitor developed to target the phosphopeptide recognition by the human BRCA1 tandem BRCT domain. It shows promise in selectively inhibiting substrate binding with nanomolar potency in vitro. This inhibitor plays a critical role in interrupting BRCA1-dependent signaling pathways, particularly those triggered by DNA damage. Bractoppin has been shown to effectively diminish BRCA1 recruitment to DNA breaks, which in turn suppresses damage-induced G2 arrest and assembly of recombinase, RAD51, without affecting other cellular processes like MDC1 recruitment and single-stranded DNA generation (Periasamy et al., 2018).

Structural Features and Inhibitor Development

Further research has delved into the structural features responsible for Bractoppin's activity. Studies involving structure-guided chemical elaboration, protein mutagenesis, and cellular assays have clarified how Bractoppin engages with the BRCA1 tBRCT domains. These insights are pivotal for the development of more potent inhibitors targeting protein-protein interactions. Analogs of Bractoppin, like CCBT2088 and CCBT2103, have been developed and show effectiveness in abrogating BRCA1 foci formation and inhibiting G2 arrest in irradiated cells, demonstrating the potential of these inhibitors in cancer therapy (Kurdekar et al., 2019).

Inhibiting Phosphopeptide Recognition in BRCA1

Additional research has highlighted the benzimidazole derivatives of Bractoppin and their ability to selectively inhibit phosphopeptide recognition by the BRCA1 tBRCT domains. This includes the identification of key structural features underlying the biochemical and cellular activities of Bractoppin and its analogs. Such studies are fundamental in guiding the development of novel inhibitors targeting the protein-protein interactions of previously undrugged protein domains (Kurdekar et al., 2019).

properties

Product Name

Bractoppin

Molecular Formula

C25H23FN4O

Molecular Weight

414.48

IUPAC Name

[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-(2-phenyl-3H-benzimidazol-5-yl)methanone

InChI

InChI=1S/C25H23FN4O/c26-21-9-5-4-8-20(21)17-29-12-14-30(15-13-29)25(31)19-10-11-22-23(16-19)28-24(27-22)18-6-2-1-3-7-18/h1-11,16H,12-15,17H2,(H,27,28)

InChI Key

UHDGSNOZRAAGIZ-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CC=C2F)C(=O)C3=CC4=C(C=C3)N=C(N4)C5=CC=CC=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Bractoppin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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